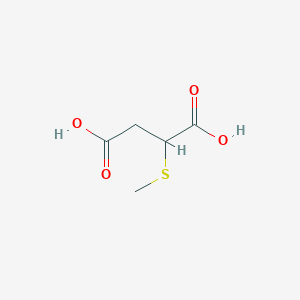
2-(Methylthio)succinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BUTANEDIOIC ACID,2-(METHYLTHIO)-, also known as 2-(Methylthio)succinic acid, is a derivative of succinic acid. This compound is characterized by the presence of a methylthio group attached to the second carbon of the butanedioic acid backbone. It is a colorless crystalline solid that is soluble in water and has a sour taste.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BUTANEDIOIC ACID,2-(METHYLTHIO)- can be achieved through various methods. One common approach involves the reaction of succinic acid with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C and a pH of 7-8 to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, BUTANEDIOIC ACID,2-(METHYLTHIO)- can be produced through the catalytic hydrogenation of maleic acid or maleic anhydride in the presence of methylthiol. This process is carried out in a high-pressure reactor at elevated temperatures (150-200°C) and pressures (10-20 atm). The use of a palladium or platinum catalyst enhances the efficiency of the reaction, leading to higher yields of the target compound.
Análisis De Reacciones Químicas
Types of Reactions
BUTANEDIOIC ACID,2-(METHYLTHIO)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂R) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
BUTANEDIOIC ACID,2-(METHYLTHIO)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of BUTANEDIOIC ACID,2-(METHYLTHIO)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in the Krebs cycle, contributing to energy production. The methylthio group may also interact with cellular receptors and signaling pathways, influencing various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Succinic Acid: The parent compound of BUTANEDIOIC ACID,2-(METHYLTHIO)-, lacking the methylthio group.
Maleic Acid: An isomer of succinic acid with a double bond between the second and third carbon atoms.
Fumaric Acid: Another isomer of succinic acid, differing in the configuration of the double bond.
Uniqueness
BUTANEDIOIC ACID,2-(METHYLTHIO)- is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to its parent compound, succinic acid. This functional group enhances its potential for various chemical transformations and applications in research and industry.
Propiedades
Número CAS |
22119-05-7 |
|---|---|
Fórmula molecular |
C5H8O4S |
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
2-methylsulfanylbutanedioic acid |
InChI |
InChI=1S/C5H8O4S/c1-10-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9) |
Clave InChI |
RZBUKFQTUZLROF-UHFFFAOYSA-N |
SMILES canónico |
CSC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



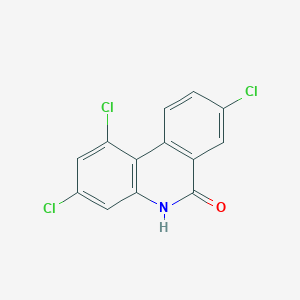
![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
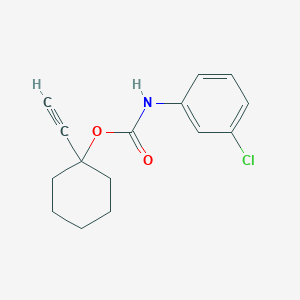
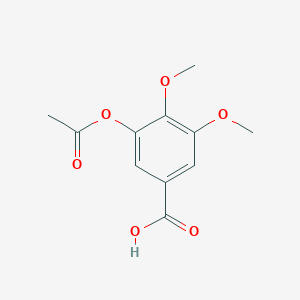
![7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13999711.png)
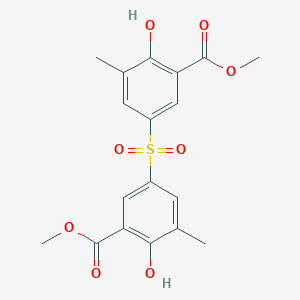
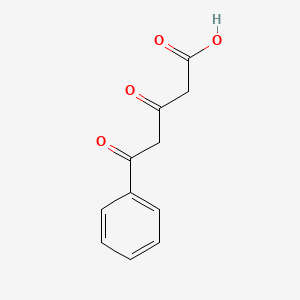
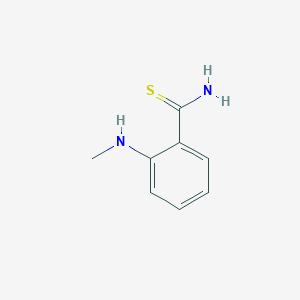
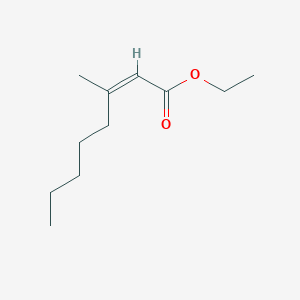
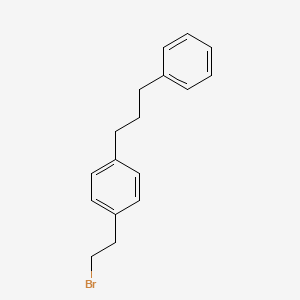
![(Ethane-1,2-diyl)bis[(methylazanediyl)-3-oxopropane-3,1-diyl] dimethanesulfonate](/img/structure/B13999737.png)
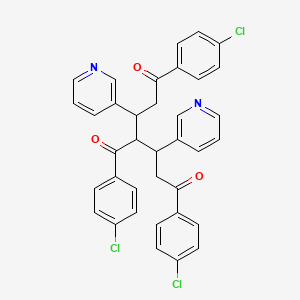
![5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13999759.png)
